Terbutaline Impurity B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Terbutaline Impurity B, also known by its chemical designation as 1-(3,5-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]ethanone, is a significant impurity associated with the pharmaceutical compound terbutaline. Terbutaline is a β-adrenergic receptor agonist primarily used as a bronchodilator in the treatment of asthma and other respiratory conditions. The impurity is characterized by its molecular formula and a molecular weight of approximately 237.3 g/mol . Its presence in pharmaceutical formulations can affect the efficacy and safety of terbutaline products, necessitating rigorous quality control measures during drug manufacturing.

Terbutaline Impurity B is not intended to have any pharmacological activity. Its mechanism of action is not investigated as it is a contaminant.

- Toxicity: Information on the specific toxicity of Terbutaline Impurity B is limited. However, its structural similarity to terbutaline raises some concerns. Terbutaline itself can cause side effects like tremors and heart palpitations []. More research is needed to determine the potential hazards of Terbutaline Impurity B.

Data Availability

Future Research Directions

- Elucidating the formation pathway of Terbutaline Impurity B during terbutaline sulfate synthesis could aid in optimizing manufacturing processes to minimize its formation.

- Investigating the physical and chemical properties of Terbutaline Impurity B would be valuable for developing methods for its detection and removal from terbutaline sulfate.

- Toxicity studies are essential to determine if Terbutaline Impurity B poses any safety concerns at the levels typically found in terbutaline sulfate medications.

Reference standard

Terbutaline Impurity B serves as a reference standard for analytical methods used to detect and quantify Terbutaline. These methods ensure the purity, quality, and consistency of Terbutaline drugs produced commercially [].

Impurity identification

Researchers may use Terbutaline Impurity B to identify unknown impurities present in Terbutaline samples. By comparing the properties of the unknown impurity to those of Terbutaline Impurity B, scientists can determine if they are the same or different [].

The synthesis of Terbutaline Impurity B can occur through several chemical pathways associated with the production of terbutaline itself. One notable method involves the bromination of 3,5-dihydroxyphenyl ethanol followed by condensation with tertiary butyl amine. This process includes steps such as hydroxyl protection, bromination reactions, carbonyl reduction, and subsequent sulfation to yield terbutaline sulfate from which impurities can arise .

Terbutaline Impurity B serves primarily as an analytical standard in pharmaceutical research and quality control settings. It is crucial for assessing the purity of terbutaline formulations and ensuring compliance with pharmacopoeial standards . Additionally, understanding its formation and behavior in various conditions helps improve manufacturing processes for bronchodilator medications.

Interaction studies involving Terbutaline Impurity B focus on its stability and behavior in different environmental conditions. Research indicates that this impurity is particularly sensitive to oxidative stress and can degrade under alkaline conditions or exposure to light. Such studies are vital for determining the shelf-life and storage conditions necessary for maintaining the integrity of terbutaline products .

Several compounds are structurally or functionally similar to Terbutaline Impurity B. Here are some notable examples:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Terbutaline | C12H19NO3 | Bronchodilator; β-adrenergic receptor agonist |

| Salbutamol | C13H21NO4S | Bronchodilator; β-adrenergic receptor agonist |

| Fenoterol | C17H21NO4 | Bronchodilator; β-adrenergic receptor agonist |

| Ritodrine | C16H21NO3 | Tocolytic agent; β-adrenergic receptor agonist |

Uniqueness: Terbutaline Impurity B is unique due to its specific structural features that arise from its synthesis as an impurity during the production processes of terbutaline. Unlike other compounds listed, it serves primarily as an analytical marker rather than a therapeutic agent.

Terbutaline Impurity B represents a significant process-related impurity encountered during the synthesis and manufacturing of terbutaline sulfate, a bronchodilator medication . This compound, officially designated with Chemical Abstracts Service number 94120-05-5, serves as a crucial reference standard for pharmaceutical quality control and analytical method development [2] [3]. The impurity arises through various chemical transformations during terbutaline production and requires comprehensive characterization to ensure pharmaceutical product quality and regulatory compliance [4].

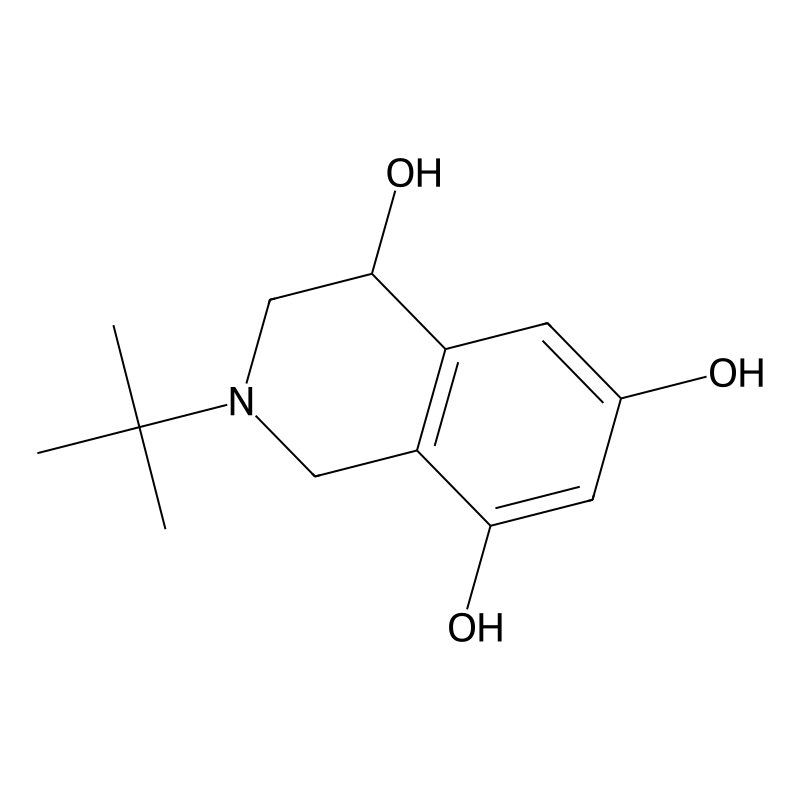

Molecular Structure and Formula (C13H19NO3)

Terbutaline Impurity B possesses the molecular formula C13H19NO3, corresponding to a molecular weight of 237.29 to 237.30 grams per mole [2] [3]. The compound exhibits a tetrahydroisoquinoline core structure, fundamentally distinguished from the parent terbutaline molecule by its cyclized aromatic system [2] [5]. The structural framework consists of a fused bicyclic system comprising a benzene ring connected to a partially saturated pyridine ring, creating the characteristic tetrahydroisoquinoline scaffold [6].

The molecular architecture incorporates three hydroxyl functional groups positioned at the 4, 6, and 8 positions of the tetrahydroisoquinoline ring system [2] [3]. Additionally, the structure features a tertiary amine nitrogen atom substituted with a tert-butyl group (1,1-dimethylethyl group), which contributes significantly to the compound's chemical behavior and physical properties [2] [5]. The Simplified Molecular Input Line Entry System representation demonstrates the connectivity: CC(C)(C)N1CC(C2=C(C1)C(=CC(=C2)O)O)O [5].

| Structural Component | Description |

|---|---|

| Core Ring System | 1,2,3,4-Tetrahydroisoquinoline |

| Hydroxyl Groups | Three OH groups at positions 4, 6, and 8 |

| Nitrogen Substitution | Tertiary amine with tert-butyl group |

| Molecular Connectivity | Fused bicyclic aromatic-aliphatic system |

IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry systematic name for Terbutaline Impurity B is (4RS)-2-(1,1-Dimethylethyl)-1,2,3,4-tetrahydroisoquinoline-4,6,8-triol [2] [7]. This nomenclature precisely describes the stereochemical configuration at the 4-position, indicated by the (4RS) designation, which denotes the presence of both R and S enantiomers in racemic mixture [2].

Alternative chemical designations include 2-tert-Butyl-1,2,3,4-tetrahydro-isoquinoline-4,6,8-triol and 4,6,8-Isoquinolinetriol, 2-(1,1-dimethylethyl)-1,2,3,4-tetrahydro- [3]. The compound is also recognized in pharmaceutical literature as Terbutaline European Pharmacopoeia Impurity B, reflecting its designation within regulatory frameworks [2] [8]. In certain analytical contexts, the compound bears relationship to Terbinafine United States Pharmacopeia Related Compound A, though this represents a distinct but structurally related entity [2].

The Chemical Abstracts Service registry number 94120-05-5 serves as the definitive identifier for this specific chemical entity [2] [3]. Regulatory documentation may reference the compound through various pharmacopeial designations, including Terbutaline Sulfate Impurity B Hemisulfate Hydrate when encountered in salt or hydrated forms [3] [8].

Physical and Chemical Properties

Terbutaline Impurity B manifests as a solid crystalline material at ambient temperature, typically exhibiting an off-white to pale beige coloration [3]. The compound demonstrates hygroscopic characteristics, readily absorbing atmospheric moisture, which necessitates appropriate storage conditions to maintain stability and analytical integrity [3].

The predicted boiling point of Terbutaline Impurity B is 421.9±33.0 degrees Celsius, indicating substantial thermal stability under normal conditions [3]. The calculated density is 1.266±0.06 grams per cubic centimeter, reflecting the compound's molecular packing and intermolecular interactions [3]. The predicted pKa value of 9.60±0.40 indicates moderately basic properties, attributed to the tertiary amine nitrogen atom within the tetrahydroisoquinoline structure [3].

Solubility characteristics demonstrate limited aqueous solubility, with the compound showing slight solubility in dimethyl sulfoxide, methanol, and water requiring sonication for complete dissolution [3]. This solubility profile influences analytical method development and purification strategies employed in pharmaceutical applications [3].

| Physical Property | Value | Units |

|---|---|---|

| Physical State | Solid | - |

| Color | Off-white to pale beige | - |

| Predicted Boiling Point | 421.9±33.0 | °C |

| Predicted Density | 1.266±0.06 | g/cm³ |

| pKa (Predicted) | 9.60±0.40 | - |

| Stability | Hygroscopic | - |

Structural Relationship to Terbutaline

The structural relationship between Terbutaline Impurity B and terbutaline reveals fundamental differences in molecular architecture while maintaining certain common functional elements [9] [10]. Terbutaline, with molecular formula C12H19NO3 and molecular weight 225.28 grams per mole, is based on a phenethylamine structural framework [10] [11]. In contrast, Terbutaline Impurity B incorporates a tetrahydroisoquinoline core system, representing a cyclized and extended aromatic structure [2] [6].

Both compounds share the presence of hydroxyl functional groups and amine nitrogen atoms, though their positioning and chemical environment differ significantly [9] [10]. Terbutaline contains two phenolic hydroxyl groups positioned at the 3 and 5 positions of the benzene ring, along with a secondary amine and an alcohol functional group [10] [11]. Terbutaline Impurity B features three hydroxyl groups arranged at positions 4, 6, and 8 of the tetrahydroisoquinoline system, with a tertiary amine nitrogen substituted with a tert-butyl group [2] [3].

The formation of Terbutaline Impurity B during terbutaline synthesis likely occurs through cyclization reactions involving intermediate compounds, potentially including brominated acetophenone derivatives and subsequent condensation with tert-butylamine [4]. This synthetic pathway explains the structural transformation from the linear phenethylamine framework of terbutaline to the cyclic tetrahydroisoquinoline structure of the impurity [4].

| Structural Comparison | Terbutaline | Terbutaline Impurity B |

|---|---|---|

| Molecular Formula | C12H19NO3 | C13H19NO3 |

| Molecular Weight | 225.28 g/mol | 237.29 g/mol |

| Core Structure | Phenethylamine derivative | Tetrahydroisoquinoline derivative |

| Hydroxyl Groups | Two phenolic OH groups | Three phenolic OH groups |

| Amine Type | Secondary amine | Tertiary amine |

| Ring System | Single benzene ring | Fused bicyclic system |

Stereochemistry and Isomeric Forms

Terbutaline Impurity B exhibits stereochemical complexity arising from the presence of a chiral center at the 4-position of the tetrahydroisoquinoline ring system [2] [12]. The International Union of Pure and Applied Chemistry nomenclature designation (4RS) explicitly indicates the existence of both R and S stereoisomers at this position, resulting in a racemic mixture under typical synthetic conditions [2].

The stereochemistry at the 4-position significantly influences the compound's three-dimensional molecular conformation and potential biological interactions [12]. The hydroxyl group at position 4, along with the adjacent carbon centers, creates a stereogenic environment that affects the overall molecular geometry and intermolecular hydrogen bonding patterns .

Analytical separation of the enantiomeric forms can be achieved through chiral chromatographic techniques, including high-performance liquid chromatography with chiral stationary phases [14] [12]. Such separations are essential for comprehensive impurity profiling and understanding the stereochemical distribution in pharmaceutical manufacturing processes [14].

The tetrahydroisoquinoline framework itself contributes additional conformational considerations, as the partially saturated six-membered ring can adopt different conformations depending on substitution patterns and intermolecular interactions [15] [6]. The presence of the tert-butyl substituent on the nitrogen atom introduces steric constraints that influence the preferred conformational states of the molecule [2] [6].

Research indicates that stereochemical variations in tetrahydroisoquinoline derivatives can significantly impact their chemical reactivity and analytical behavior [15] . The (4RS) designation reflects the racemic nature of the compound as typically encountered in pharmaceutical impurity profiles, though individual enantiomers may exhibit distinct properties when isolated [14] [12].

| Stereochemical Feature | Description |

|---|---|

| Chiral Center | Position 4 of tetrahydroisoquinoline ring |

| Stereochemical Designation | (4RS) - racemic mixture |

| Enantiomeric Forms | R and S configurations |

| Conformational Flexibility | Tetrahydroisoquinoline ring system |

| Analytical Separation | Chiral chromatographic methods required |

Terbutaline Impurity B, chemically known as 2-(tert-butyl)-1,2,3,4-tetrahydroisoquinoline-4,6,8-triol, represents a significant pharmaceutical impurity with the molecular formula C₁₃H₁₉NO₃ and molecular weight of 237.3 g/mol [1] [2]. The compound is characterized by CAS number 94120-05-5 and contains a tetrahydroisoquinoline core structure with tertiary butyl substitution at the nitrogen position and multiple hydroxyl groups positioned at the 4, 6, and 8 positions of the aromatic ring system [3] [4].

The established synthetic routes for Terbutaline Impurity B typically involve several key methodological approaches that have been developed and refined over decades of pharmaceutical research. The primary synthetic pathway involves the bromination of 3,5-dibenzyloxyacetophenone using various brominating agents, followed by alkylation reactions, carbonyl reduction, and catalytic hydrogenation steps [5] [6]. This established route provides yields ranging from 60-90% depending on the specific conditions and reagents employed.

Traditional synthetic approaches commonly utilize copper bromide as a brominating agent in conjunction with solvents such as dichloromethane or chloroform. The reaction typically proceeds under reflux conditions for 3-4 hours, generating the corresponding alpha-bromoacetophenone intermediate with yields of 80-99.1% [7] [8]. Alternative brominating reagents include bromine molecule in acetic acid at 60°C for 4-5 hours, or bromine in dichloromethane at room temperature for 2-3 hours, providing comparable yields of the desired brominated intermediate [9] [10].

The subsequent alkylation reaction involves treatment of the brominated intermediate with tert-butylamine or benzyl tert-butylamine under basic conditions. This nucleophilic substitution reaction typically employs ethanol as solvent under reflux conditions for 20 hours, yielding the desired alkylated product with 69.9% efficiency [5]. The reaction mechanism proceeds through an SN2 pathway, where the nucleophilic nitrogen of the tert-butylamine attacks the electrophilic carbon bearing the bromide leaving group.

| Synthetic Step | Reagent | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| Bromination | Copper bromide | Chloroform/ethyl acetate | Reflux, 3-4h | 80-99.1 |

| Alkylation | Tert-butylamine | Ethanol | Reflux, 20h | 69.9 |

| Reduction | Sodium borohydride | Methanol | 10-15°C, 1h | 85-90 |

| Hydrogenation | Pd/C | Methanol | 1.0 MPa, 40°C | 90.2 |

Five-Step Synthesis from p-2-bromo-3',5'-dihydroxyacetophenone

The five-step synthesis pathway from p-2-bromo-3',5'-dihydroxyacetophenone represents a more direct and efficient approach to synthesizing Terbutaline Impurity B. This methodology circumvents the need for protecting group strategies by utilizing the pre-brominated starting material, thereby reducing the overall synthetic complexity [11] [12].

The initial step involves the preparation of 2-bromo-1-(3,5-dihydroxyphenyl)ethanone through direct bromination of 3,5-dihydroxyacetophenone. This approach avoids the hydroxyl protection typically required in traditional syntheses, although it necessitates careful control of reaction conditions to prevent oxidation of the free hydroxyl groups [11]. The bromination reaction is typically carried out using copper bromide in the presence of tetrahydrofuran and methanol as co-solvents, with the reaction proceeding at room temperature for 6 hours to achieve yields of 99.1% [7].

The second step involves the reduction of the carbonyl group to form the corresponding alcohol. Sodium borohydride is employed as the reducing agent in methanol solvent at controlled temperatures of 10-15°C for 1 hour [11]. This reduction step is crucial for establishing the correct stereochemistry and functional group arrangement required for the subsequent cyclization reaction.

The third step comprises a cyclization reaction under alkaline conditions to generate the cyclic ether intermediate. The reaction is typically conducted at 60°C for 6 hours using sodium hydroxide as the base, resulting in the formation of 2-(3,5-dimethyloxy)ethylene oxide with an 85% yield [12]. This cyclization step is critical for establishing the tetrahydroisoquinoline ring system that characterizes the final impurity structure.

The fourth step involves the ring-opening reaction with tert-butylamine to introduce the tertiary butyl group at the nitrogen position. The reaction is conducted by adding 62 g of tert-butylamine (0.85 mol) to the cyclic ether intermediate and stirring at 60°C for 6 hours [12]. This nucleophilic ring-opening reaction proceeds with high selectivity to yield 1-(3,5-dimethoxyphenyl)-2-tert-butylamino-ethanol with an 85% molar yield.

The final step involves hydrolysis under acidic conditions to remove the methyl protecting groups and reveal the free hydroxyl groups. The reaction is carried out using hydrobromic acid in ethanol at 70°C for 6 hours, followed by pH adjustment using sodium bicarbonate solution [12]. The total molar yield for this five-step synthesis is approximately 60%, representing a significant improvement over traditional synthetic routes.

Alternative Synthetic Pathways

Alternative synthetic pathways for Terbutaline Impurity B have been developed to address limitations in traditional approaches, including the use of hazardous reagents, complex protecting group strategies, and poor overall yields. These alternative methodologies focus on employing more benign reagents and simplified reaction sequences while maintaining high product purity and yield.

One prominent alternative approach utilizes tetrabutylammonium tribromide as a more selective and environmentally friendly brominating agent. This reagent offers several advantages over traditional brominating agents, including improved selectivity, reduced toxicity, and easier post-reaction workup procedures [5]. The reaction is typically conducted in tetrahydrofuran/methanol solvent system with a 3:1 volume ratio, allowing for complete reaction within 2 hours and achieving yields of 99.1% [7].

Another alternative pathway involves the use of recyclable catalytic systems for the reduction steps. Raney nickel catalyst has been successfully employed for the hydrogenation/debenzylation steps, providing 90.2% yield under relatively mild conditions of 1.0 MPa hydrogen pressure at 40°C [5]. This approach offers advantages in terms of catalyst recovery and reuse, making it more economically viable for industrial applications.

The Maillard reaction pathway represents an interesting alternative approach where terbutaline-related compounds can be synthesized through the reaction of amino compounds with reducing sugars. This method has been demonstrated for the synthesis of terbutaline Amadori rearrangement products, though it requires careful control of reaction conditions to prevent unwanted side reactions [13].

Metal-catalyzed cyclization approaches have also been explored for the formation of the tetrahydroisoquinoline core. Palladium-catalyzed cyclization reactions using ortho-bromophenethyl tosylamides with aryl N-tosylhydrazones have been reported for the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives [14]. These methods offer potential advantages in terms of stereoselectivity and functional group tolerance.

Green Chemistry Approaches in Synthesis

Green chemistry principles have been increasingly applied to the synthesis of Terbutaline Impurity B to reduce environmental impact and improve process sustainability. These approaches focus on minimizing waste generation, reducing the use of hazardous solvents and reagents, and developing more efficient catalytic systems [15] [16].

One significant green chemistry approach involves the use of recyclable catalytic asymmetric transfer hydrogenation (RCATH) for the synthesis of optically active terbutaline derivatives. This method employs ruthenium-based catalysts in aqueous media, significantly reducing the need for organic solvents and providing moderate to high enantioselectivity [15]. The reaction conditions are relatively mild, typically conducted at 28°C for 2.5 hours, with yields ranging from 60-72%.

Water-based reaction systems have been developed as alternatives to traditional organic solvents. These systems utilize sodium formate as a hydrogen source in the presence of surfactants such as cetyltrimethylammonium bromide and sodium dodecyl sulfate [17]. The reactions can be conducted at room temperature with significantly reduced environmental impact compared to conventional organic solvent systems.

The development of solvent-free reaction conditions represents another important green chemistry advancement. Solid-phase synthesis approaches have been explored where reactants are adsorbed onto solid supports such as silica gel or alumina, eliminating the need for organic solvents entirely [16]. These methods also offer advantages in terms of product purification and waste minimization.

Enzymatic synthesis approaches have been investigated as biocatalytic alternatives to traditional chemical synthesis. These methods utilize specific enzymes to catalyze key bond-forming reactions under mild conditions, typically at physiological pH and temperature. While still in development stages, enzymatic approaches offer potential advantages in terms of selectivity and environmental compatibility [16].

Industrial Scale-Up Considerations

The industrial scale-up of Terbutaline Impurity B synthesis presents several critical considerations that must be addressed to ensure successful commercial production. These factors include process optimization, equipment design, safety considerations, and regulatory compliance requirements [18].

Process optimization for industrial scale-up requires careful evaluation of reaction kinetics, heat transfer characteristics, and mass transfer limitations. The bromination reaction, being highly exothermic, requires sophisticated heat removal systems to maintain safe operating temperatures and prevent thermal runaway conditions [18]. Continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs) may be employed depending on the specific reaction characteristics and desired production capacity.

Equipment design considerations include the selection of appropriate materials of construction to withstand the corrosive nature of brominating agents and acidic reaction conditions. Hastelloy, Inconel, or specialized glass-lined reactors may be required for certain reaction steps [18]. The design must also accommodate the handling of hazardous materials and provide appropriate containment systems.

Safety considerations are paramount in industrial scale-up, particularly given the use of brominating agents and the potential for formation of hazardous by-products. Comprehensive hazard and operability (HAZOP) studies must be conducted to identify potential safety risks and implement appropriate control measures [18]. Emergency response procedures and specialized fire suppression systems may be required for safe operation.

Quality control systems must be implemented to ensure consistent product quality and purity. This includes development of robust analytical methods for in-process monitoring and final product testing. Statistical process control (SPC) techniques should be employed to monitor critical process parameters and detect deviations from normal operating conditions [18].

Regulatory compliance requirements include adherence to Good Manufacturing Practices (GMP) and environmental regulations. The manufacturing process must be validated to demonstrate consistent production of material meeting pharmaceutical specifications. Environmental impact assessments and waste management plans must be developed to address the disposal of reaction by-products and spent solvents [18].